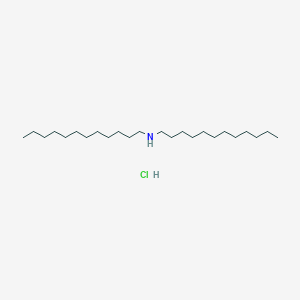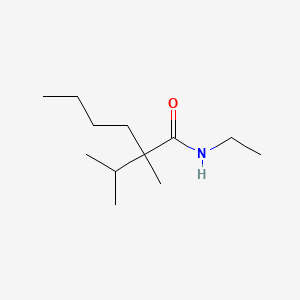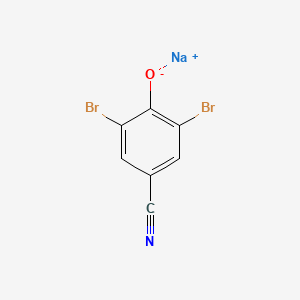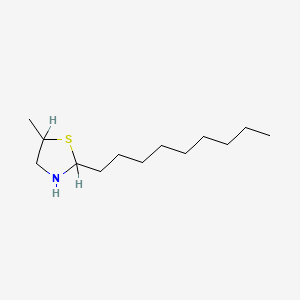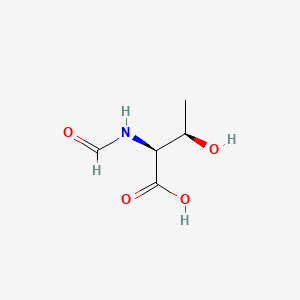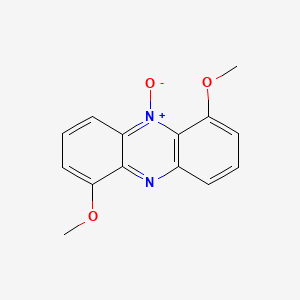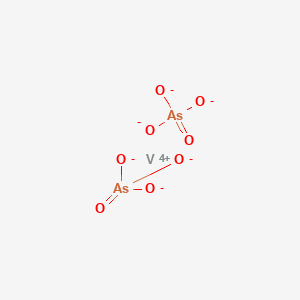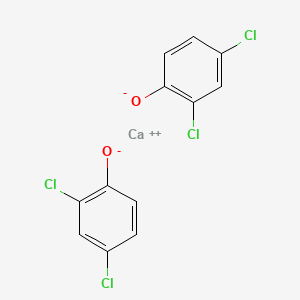
Calcium 2,4-dichlorophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,4-dichlorophenolate is an organometallic compound that consists of calcium ions and 2,4-dichlorophenolate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2,4-dichlorophenolate can be synthesized through the reaction of calcium hydroxide with 2,4-dichlorophenol. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of calcium hydroxide in water to form a calcium hydroxide solution.
- Addition of 2,4-dichlorophenol to the calcium hydroxide solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting this compound precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium 2,4-dichlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while substitution can produce a variety of substituted phenolates .
Scientific Research Applications
Calcium 2,4-dichlorophenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug formulation and delivery.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals .
Mechanism of Action
The mechanism of action of calcium 2,4-dichlorophenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Calcium 2,4-dichlorophenolate can be compared with other similar compounds, such as:
Calcium 2,6-dichlorophenolate: Similar in structure but with different chlorine atom positions, leading to variations in chemical reactivity and applications.
Calcium 2,4,6-trichlorophenolate:
Sodium 2,4-dichlorophenolate: Similar compound with sodium instead of calcium, resulting in different solubility and reactivity profiles .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes.
Properties
CAS No. |
84012-60-2 |
|---|---|
Molecular Formula |
C12H6CaCl4O2 |
Molecular Weight |
364.1 g/mol |
IUPAC Name |
calcium;2,4-dichlorophenolate |
InChI |
InChI=1S/2C6H4Cl2O.Ca/c2*7-4-1-2-6(9)5(8)3-4;/h2*1-3,9H;/q;;+2/p-2 |
InChI Key |
RAKYRYXQINLICD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)[O-].C1=CC(=C(C=C1Cl)Cl)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



